4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide
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Overview
Description
4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a cyclohexane ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the Methanesulfonamide Intermediate: Methanesulfonyl chloride reacts with an amine to form methanesulfonamide.
Cyclohexane Ring Formation: The methanesulfonamide intermediate is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an amine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include methanesulfonyl chloride, cyclohexanone, benzene, and acyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfonamide group plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide
- 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxylic acid
- 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h2-6,12-13,16H,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYPQAGSFAKBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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